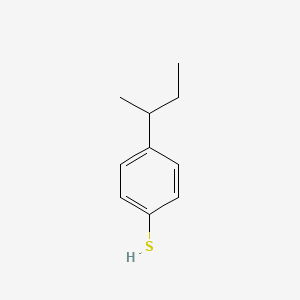

4-(Butan-2-YL)benzene-1-thiol

Description

4-(Butan-2-yl)benzene-1-thiol is a substituted thiophenol featuring a branched butyl group (butan-2-yl) at the para position of the benzene ring. Its molecular formula is C₁₀H₁₄S, with a molecular weight of 166.29 g/mol. The compound combines the aromatic stability of benzene with the nucleophilic and acidic properties of the thiol (-SH) group.

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

4-butan-2-ylbenzenethiol |

InChI |

InChI=1S/C10H14S/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 |

InChI Key |

PFZNBPUXPSTWAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1-thiol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with butan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to thiolation using thiourea or sodium hydrosulfide to introduce the thiol group .

Industrial Production Methods: In industrial settings, the production of 4-(Butan-2-YL)benzene-1-thiol may involve large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Butan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Alkanes (R-H).

Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

4-(Butan-2-YL)benzene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.

Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

Mechanism of Action

The mechanism of action of 4-(Butan-2-YL)benzene-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiophenol Derivatives

* Predicted properties based on structural analogs.

Key Comparison Points:

Electron-withdrawing groups (e.g., Cl in 5-(4-chlorophenyl)-1H-imidazole-2-thiol) increase thiol acidity, making the -SH group more reactive in deprotonation or redox reactions .

Solubility and Lipophilicity: The branched alkyl chain in 4-(Butan-2-yl)benzene-1-thiol enhances lipophilicity, favoring solubility in nonpolar solvents. This contrasts with polar analogs like 4-(methylamino)benzene-1-thiol, which may exhibit better aqueous solubility .

Applications in Drug Discovery: The triazole-substituted thiophenol () is highlighted as a "versatile small molecule scaffold," suggesting utility in medicinal chemistry. The butan-2-yl derivative’s bulkier structure might limit binding to certain biological targets but improve membrane permeability .

Halogen and Heterocycle Influences: Compounds with halogens (Br, F) or heterocycles (imidazole, triazole) show enhanced bioactivity due to improved target interactions or metabolic stability. For example, bromine in 2-amino-4-bromo-5-fluorobenzene-1-thiol may facilitate halogen bonding in enzyme inhibition .

Biological Activity

4-(Butan-2-YL)benzene-1-thiol, also known as 4-(sec-butyl)benzenethiol, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their diverse roles in biological systems, including antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways.

Chemical Structure

The chemical structure of 4-(Butan-2-YL)benzene-1-thiol can be represented as follows:

This compound features a butan-2-yl group attached to a benzene ring with a thiol functional group. The presence of both the alkyl and thiol groups contributes to its unique chemical reactivity and biological properties.

Antioxidant Activity

Thiols are widely recognized for their antioxidant properties due to their ability to donate electrons and neutralize free radicals. Studies have shown that compounds containing thiol groups can protect cells from oxidative stress by scavenging reactive oxygen species (ROS). This activity is crucial in preventing cellular damage and has implications in aging and various diseases.

Antimicrobial Properties

Research indicates that thiols, including 4-(Butan-2-YL)benzene-1-thiol, exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial membranes or interference with metabolic processes. For instance, studies have demonstrated that certain thiols can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

The cytotoxicity of 4-(Butan-2-YL)benzene-1-thiol has been evaluated in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. The structure-activity relationship (SAR) analysis indicates that the presence of the butan-2-yl group enhances its cytotoxic potential compared to other similar compounds.

Case Studies

- Antioxidant Activity : A study assessed the antioxidant capacity of various thiols, including 4-(Butan-2-YL)benzene-1-thiol, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its potential as an antioxidant agent.

- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, 4-(Butan-2-YL)benzene-1-thiol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, suggesting strong antimicrobial properties.

- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that 4-(Butan-2-YL)benzene-1-thiol exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. Further analysis showed that the compound induced apoptosis through caspase activation.

Data Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Antimicrobial | MIC Testing | Effective against S. aureus (MIC: 32 µg/mL), E. coli (MIC: 64 µg/mL) |

| Cytotoxicity | MTT Assay | IC50: 15 µM in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.